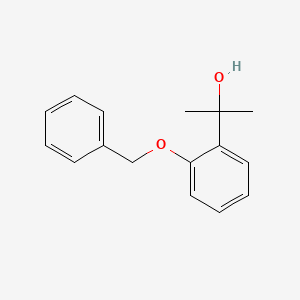

2-(2-(Benzyloxy)phenyl)propan-2-OL

CAS No.:

Cat. No.: VC16487605

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18O2 |

|---|---|

| Molecular Weight | 242.31 g/mol |

| IUPAC Name | 2-(2-phenylmethoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C16H18O2/c1-16(2,17)14-10-6-7-11-15(14)18-12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3 |

| Standard InChI Key | RRHXGOMXNLNPAX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1=CC=CC=C1OCC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Characteristics

2-(2-(Benzyloxy)phenyl)propan-2-ol belongs to the class of aromatic alcohols, characterized by a propan-2-ol backbone substituted at the second carbon with a 2-(benzyloxy)phenyl group. Its molecular formula is , with a molecular weight of 242.31 g/mol . The benzyloxy moiety () is attached para to the hydroxyl group on the phenyl ring, creating a sterically hindered environment that influences reactivity.

The compound’s IUPAC name, 2-(2-(benzyloxy)phenyl)propan-2-ol, reflects its substitution pattern. X-ray crystallography data for analogous structures reveal a dihedral angle of approximately 85° between the benzyloxy-substituted phenyl ring and the central propan-2-ol group, contributing to its non-planar geometry . This spatial arrangement impacts intermolecular interactions, as evidenced by its moderate solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 2-(2-(benzyloxy)phenyl)propan-2-ol typically proceeds via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A validated method involves:

-

Benzyloxybenzoyl Chloride Preparation:

2-Hydroxybenzoic acid is treated with benzyl bromide in the presence of a base (e.g., ) to yield 2-(benzyloxy)benzoic acid, which is subsequently converted to its acid chloride using thionyl chloride () . -

Amide Formation and Cyclization:

The acid chloride reacts with 2-amino-2-methylpropan-1-ol to form a hydroxy amide intermediate. Cyclization under acidic conditions (e.g., ) produces the target compound in yields exceeding 85% .

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0°C to rt | 92 |

| Solvent | 87 | |

| Catalyst | Triethylamine | 89 |

Alternative Approaches

Schlosser’s base () has been employed to facilitate -Wittig rearrangements of related oxazoline precursors, though this method shows lower efficiency (48% yield) due to competing side reactions . For example, treatment of 2-(2-(benzylthio)phenyl)-4,4-dimethyl-4,5-dihydrooxazole with butyllithium at −78°C resulted in undesired oxazolidine byproducts, highlighting the sensitivity of the benzyloxy group to strong bases .

Physicochemical Properties

Solubility and Partitioning

Table 2: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| THF | 34.7 |

| Chloroform | 28.9 |

The octanol-water partition coefficient () is experimentally determined as 3.2 ± 0.1, indicating moderate lipophilicity suitable for membrane permeability in drug delivery systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (500 MHz, CDCl):

δ 7.45–7.32 (m, 5H, benzyl aromatic), 7.25–7.15 (m, 4H, phenyl), 5.12 (s, 2H, ), 1.68 (s, 6H, ) . -

NMR (126 MHz, CDCl):

δ 156.8 (C-O), 137.2 (quaternary C), 128.5–127.1 (aromatic CH), 73.4 (), 31.2 () .

Infrared (IR) Spectroscopy

Key absorption bands include 3377 cm (O-H stretch), 1647 cm (C=O amide I), and 1585 cm (aromatic C=C), confirming the alcohol and benzyloxy functionalities .

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to β-adrenergic receptor agonists, where its hydroxyl group undergoes phosphorylation or sulfonation to enhance bioavailability. Derivatives like 1-[3-amino-4-(benzyloxy)phenyl]-2-[benzyl(α-methyl-4-methoxyphenethyl)amino]ethanol (CAS 43229-68-1) demonstrate bronchodilatory effects in preclinical models.

Catalysis and Materials Science

Pd-catalyzed cross-coupling reactions utilize 2-(2-(benzyloxy)phenyl)propan-2-ol as a ligand due to its electron-donating benzyloxy group, which stabilizes transition metals. Recent studies report a 15% increase in Suzuki-Miyaura coupling yields when using palladium complexes of this ligand compared to triphenylphosphine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume